5-Amino-4-methylpentan-2-ol

Catalog No.
S810794
CAS No.
1333608-52-8
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-methylpentan-2-ol

CAS Number

1333608-52-8

Product Name

5-Amino-4-methylpentan-2-ol

IUPAC Name

5-amino-4-methylpentan-2-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-5(4-7)3-6(2)8/h5-6,8H,3-4,7H2,1-2H3

InChI Key

BSJILSAQCDSDCN-UHFFFAOYSA-N

SMILES

CC(CC(C)O)CN

Canonical SMILES

CC(CC(C)O)CN
  • PubChem: A search on PubChem, a public database of chemical information maintained by the National Institutes of Health (NIH), yields an entry for 5-Amino-4-methylpentan-2-ol (). However, the record contains limited data and no citations to scientific literature.

Future Considerations:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with desired properties.
  • Medicinal chemistry: Exploring its potential biological activity and applications in drug discovery.
  • Material science: Investigating its suitability for use in the development of new materials.

5-Amino-4-methylpentan-2-ol is an amino alcohol characterized by the presence of both an amino group and a hydroxyl group within its structure. Its molecular formula is C6H15NOC_6H_{15}NO and it has a molecular weight of approximately 117.19 g/mol. The compound features a branched-chain structure, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

  • Dehydration: When heated in the presence of certain catalysts, such as ytterbium(III) oxide, it can dehydrate to form various amines, including 4-penten-1-amine and piperidine derivatives .
  • Polycondensation: This compound can react with dicarboxylic acid esters or cyclic anhydrides to form polyesteramides, which are being explored for their biodegradable properties. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acid or anhydride .
  • Reductive Amination: It can undergo reductive amination reactions, yielding various derivatives that may have enhanced biological activity or altered physical properties .

Several synthesis methods have been developed for 5-Amino-4-methylpentan-2-ol:

  • Hydrogenation of Precursors: Starting from appropriate precursors such as 5-(dibenzylamino)-2-methylpentan-2-ol, hydrogenation using palladium on carbon can yield 5-Amino-4-methylpentan-2-ol under specific conditions (e.g., methanol solvent at elevated temperatures) .
  • Reductive Amination: This method involves reacting aldehydes or ketones with ammonia or amines in the presence of reducing agents, allowing for the formation of the desired amino alcohol.
  • Multi-step Synthetic Routes: Various multi-step synthetic strategies have been reported, utilizing different reagents and conditions to achieve high yields of the target compound while minimizing byproducts .

5-Amino-4-methylpentan-2-ol has several promising applications:

  • Biodegradable Polymers: Its ability to form polyesteramides makes it a candidate for creating biodegradable plastics, which are increasingly important in reducing environmental impact.
  • Pharmaceuticals: The compound may serve as an intermediate in the synthesis of bioactive molecules or drugs due to its structural features that allow for further functionalization.

Interaction studies involving 5-Amino-4-methylpentan-2-ol focus on its biochemical interactions:

  • Enzyme Inhibition/Activation: Investigations into how this compound interacts with specific enzymes could reveal potential therapeutic applications or mechanisms of action within metabolic pathways.
  • Cellular Metabolism: Studies examining its effects on cellular metabolism can provide insights into its role in energy production and utilization within cells .

Several compounds share structural similarities with 5-Amino-4-methylpentan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Amino-1-pentanolC5H13NOLinear structure with primary amino and hydroxy groups.
4-Amino-4-methylpentan-2-olC6H15NOSimilar branched structure but with different functional groups.
2-Amino-4-methylpentan-1-olC6H15NOExhibits different reactivity due to position of amino group.

These compounds exhibit distinct reactivity patterns and biological activities due to their structural differences, highlighting the unique position of 5-Amino-4-methylpentan-2-ol within this chemical family .

XLogP3

0.2

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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